2-methyl-N-[(2-methylquinolin-4-yl)methyl]furan-3-carboxamide
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Overview
Description
2-methyl-N-[(2-methylquinolin-4-yl)methyl]furan-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-[(2-methylquinolin-4-yl)methyl]furan-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with aldehydes in the presence of acidic catalysts.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving appropriate precursors such as 2-furancarboxylic acid.
Amidation Reaction: The final step involves the amidation of the quinoline derivative with the furan carboxylic acid to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .
Types of Reactions:
Reduction: Reduction reactions can be performed on the quinoline ring to yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by using reagents like halogens and nucleophiles under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2-methylquinolin-4-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-methyl-4-quinolinol: A related compound with similar biological activities.
4-hydroxy-2-methylquinoline: Another quinoline derivative with potential therapeutic applications.
2-methylquinoline: A simpler quinoline derivative used in various chemical syntheses.
Uniqueness: 2-methyl-N-[(2-methylquinolin-4-yl)methyl]furan-3-carboxamide stands out due to its unique combination of the quinoline and furan rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-methyl-N-[(2-methylquinolin-4-yl)methyl]furan-3-carboxamide |
InChI |
InChI=1S/C17H16N2O2/c1-11-9-13(15-5-3-4-6-16(15)19-11)10-18-17(20)14-7-8-21-12(14)2/h3-9H,10H2,1-2H3,(H,18,20) |
InChI Key |
MYSSZUQOGAHGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=C(OC=C3)C |
Origin of Product |
United States |
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